3-(5-methylfuran-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide
Description
3-(5-Methylfuran-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 5-methylfuran-2-yl group and a 1,2,3,4-tetrahydronaphthalen-2-yl amine moiety. Its structure combines a heterocyclic furan ring (known for modulating pharmacokinetic properties) with a partially saturated naphthalene system, which may enhance binding to hydrophobic pockets in biological targets.
Properties
IUPAC Name |
3-(5-methylfuran-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-6-9-17(21-13)10-11-18(20)19-16-8-7-14-4-2-3-5-15(14)12-16/h2-6,9,16H,7-8,10-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQDIWTVHXLWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylfuran-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with a methyl group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the tetrahydronaphthalene moiety: This step involves the coupling of the furan derivative with a tetrahydronaphthalene precursor, often through a Friedel-Crafts acylation reaction.
Formation of the propanamide linkage: The final step involves the formation of the amide bond, typically through the reaction of the intermediate with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
3-(5-methylfuran-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan ring or the tetrahydronaphthalene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce dihydrofuran derivatives.
Scientific Research Applications
3-(5-methylfuran-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(5-methylfuran-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Compound Xh ():
- Structure: 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(7-(3,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-1,3-benzoxazol-5-yl)propanamide.
- Key Differences: Replaces the tetrahydronaphthalen-2-yl group with a benzoxazole core substituted with 3,4-dimethoxyphenyl. Incorporates a dihydroisoquinoline moiety instead of a simple tetrahydronaphthalene.
- Synthesis: Yield of 25% after recrystallization, suggesting challenges in introducing the bulky benzoxazole and dihydroisoquinoline groups compared to the target compound’s simpler synthesis pathway .
BK86039 ():
- Structure : 2-{3-Oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide.
- Key Differences :
- Replaces the 5-methylfuran-2-yl group with a cyclopenta[c]pyridazin-2-yl ring.
- The tetrahydronaphthalene is substituted at the 1-position instead of the 2-position.
- Properties : Molecular weight (337.41 g/mol) is lower than the target compound, likely due to the pyridazine ring’s compact structure. Commercial availability suggests superior stability or ease of synthesis .
Thienyl-Substituted Analogue ():
- Structure : N-(1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl)-N-[2-(2-thienyl)ethyl]propanamide.
- Key Differences :
- Substitutes 5-methylfuran with a thienyl group, increasing lipophilicity.
- Adds a methoxy group to the tetrahydronaphthalene ring.
- Implications : The thiophene’s electron-rich sulfur atom may alter electronic interactions in biological systems, while the methoxy group could enhance solubility or target affinity .
Molecular and Bioactivity Comparisons
Table 1: Structural and Functional Comparison
Key Observations :
Biological Activity
Molecular Formula and Structure
- Molecular Formula : C18H23NO
- Molecular Weight : 281.38 g/mol
- IUPAC Name : 3-(5-methylfuran-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide
The compound features a furan ring and a tetrahydronaphthalene moiety, which may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antioxidant Activity : Compounds containing furan rings are known for their ability to scavenge free radicals, which may help in preventing oxidative stress-related diseases.
- Anti-inflammatory Properties : Some studies suggest that derivatives of furan can inhibit pro-inflammatory cytokines, thus reducing inflammation.
- Anticancer Effects : Certain furan-based compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Studies and Research Findings
- Antioxidant Activity
- Anti-inflammatory Properties
-
Anticancer Activity
- A recent study on the anticancer effects of furan compounds demonstrated that 3-(5-methylfuran-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-2-yl)propanamide inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
